![molecular formula C18H20N4O2 B2698668 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide CAS No. 1705312-29-3](/img/structure/B2698668.png)
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide
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Overview
Description
The compound is an organic molecule that contains several functional groups, including a pyran, a pyrazole, and an indole . These groups are common in many biological active compounds, suggesting that this compound may have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The pyran, pyrazole, and indole rings would likely contribute significantly to the compound’s overall shape and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might make it relatively rigid, and the various functional groups would likely influence its solubility and reactivity .Scientific Research Applications
Antitubercular Activity
The compound’s structure suggests potential antitubercular properties. Researchers have investigated derivatives of indole, including those containing pyrazole moieties, for their activity against Mycobacterium tuberculosis (MTB). While specific studies on this compound are scarce, its structural features warrant further exploration in the context of tuberculosis treatment .
Anticancer Potential
Indole derivatives have been studied extensively for their anticancer effects. The presence of the indole ring and the pyrazole group in this compound could contribute to its cytotoxic activity. Researchers may explore its impact on cancer cell lines, tumor growth inhibition, and apoptosis induction .
Anti-inflammatory Properties
Indole-based compounds often exhibit anti-inflammatory effects. The carboxamide group in this molecule could play a role in modulating inflammatory pathways. Investigating its impact on cytokine production, NF-κB signaling, and immune responses would be valuable .
Neuroprotective Effects
Given the indole scaffold’s relevance in neuropharmacology, this compound might have neuroprotective properties. Researchers could explore its potential in models of neurodegenerative diseases, synaptic plasticity, and neuronal survival .
Antioxidant Activity
The presence of the indole ring suggests possible antioxidant effects. Investigating its ability to scavenge free radicals, protect against oxidative stress, and maintain cellular redox balance would be worthwhile .
Drug Delivery Systems
The tetrahydropyran group in the compound could be exploited for drug delivery. Researchers might explore its use as a prodrug or in nanocarrier systems for targeted drug delivery to specific tissues or cells .
Future Directions
Mechanism of Action
Target of Action
The compound contains an indole moiety, which is a common structure in many biologically active molecules . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
The mode of action of a compound is determined by its interaction with its biological targets. Given the diversity of biological activities associated with indole derivatives, the mode of action of “N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide” could be quite diverse and would depend on its specific targets .
Biochemical Pathways
Without specific information on the targets of “N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide”, it’s difficult to predict the exact biochemical pathways it might affect. Given the wide range of biological activities associated with indole derivatives, it’s likely that this compound could interact with multiple pathways .
properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(16-10-19-17-4-2-1-3-15(16)17)21-14-9-20-22(12-14)11-13-5-7-24-8-6-13/h1-4,9-10,12-13,19H,5-8,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPFOSUTOBOPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide |
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